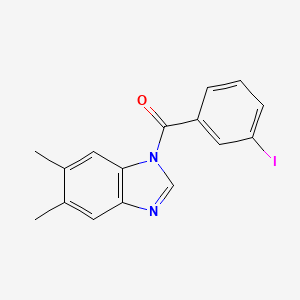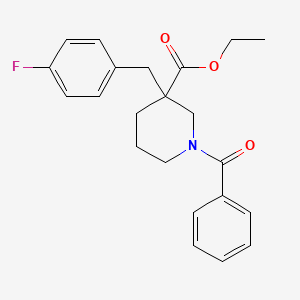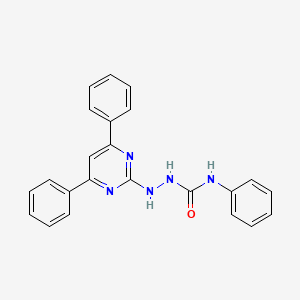![molecular formula C25H26N4O B6004211 2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B6004211.png)
2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)pyridine, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry.
Mechanism of Action
The exact mechanism of action of 2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)pyridine is not fully understood, but it is believed to modulate the activity of the sigma-1 receptor through allosteric modulation. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various ion channels, enzymes, and signaling pathways. 2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)pyridine has been found to enhance the activity of the sigma-1 receptor, leading to the modulation of various physiological and pathological processes.
Biochemical and Physiological Effects:
2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)pyridine has been found to have various biochemical and physiological effects. It has been shown to modulate the activity of the sigma-1 receptor, leading to a reduction in pain, anxiety, and depression-like behaviors in animal models. Additionally, 2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)pyridine has been found to have neuroprotective effects against various neurotoxic insults such as ischemia, oxidative stress, and beta-amyloid toxicity. 2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)pyridine has also been found to modulate the activity of various ion channels, enzymes, and signaling pathways, leading to the regulation of various physiological and pathological processes.
Advantages and Limitations for Lab Experiments
2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)pyridine has several advantages for lab experiments. It is a highly selective and potent sigma-1 receptor modulator, which makes it an ideal tool for studying the sigma-1 receptor function in various physiological and pathological processes. Additionally, 2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)pyridine has been found to have neuroprotective effects, which makes it a potential therapeutic agent for neurodegenerative diseases. However, 2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)pyridine has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. Additionally, 2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)pyridine has not been extensively studied in humans, which limits its potential clinical applications.
Future Directions
There are several future directions for the study of 2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)pyridine. One potential direction is to investigate the therapeutic potential of 2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)pyridine in various neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)pyridine and its effects on various ion channels, enzymes, and signaling pathways. Furthermore, the development of more potent and selective sigma-1 receptor modulators based on the structure of 2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)pyridine could lead to the discovery of novel therapeutic agents for various diseases.
Synthesis Methods
2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)pyridine can be synthesized through a multi-step process involving the reaction of 6-methoxy-2-naphthaldehyde with 3-amino-1H-pyrazole, followed by the reaction of the resulting compound with 2-piperidinylmethyl chloride and 2-chloropyridine. The final product is obtained after purification using chromatography techniques.
Scientific Research Applications
2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)pyridine has been extensively studied for its potential applications in neuroscience and pharmacology. It has been found to have a high affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes such as pain perception, anxiety, depression, and neurodegenerative diseases. 2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)pyridine has been shown to modulate the activity of the sigma-1 receptor, leading to a reduction in pain, anxiety, and depression-like behaviors in animal models. Additionally, 2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)pyridine has been found to have neuroprotective effects against various neurotoxic insults such as ischemia, oxidative stress, and beta-amyloid toxicity.
properties
IUPAC Name |
2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]piperidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O/c1-30-22-11-10-18-14-20(9-8-19(18)15-22)25-21(16-27-28-25)17-29-13-5-3-7-24(29)23-6-2-4-12-26-23/h2,4,6,8-12,14-16,24H,3,5,7,13,17H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJLYRSPJYHRDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=C(C=NN3)CN4CCCCC4C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]piperidin-2-yl]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-chlorophenyl)-9-(2-fluorophenyl)-4,9-dihydrotetrazolo[1',5':1,2]pyrimido[4,5-d]pyridazin-5-ol](/img/structure/B6004131.png)
![N-[(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6004134.png)


![3-{1-[(2-phenylethyl)amino]ethylidene}-2,4(3H,5H)-furandione](/img/structure/B6004160.png)
![5-amino-3-[(2-phenoxyethyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B6004161.png)
![N-(4-fluoro-2-methylphenyl)-1-(1-{[(4-fluoro-2-methylphenyl)amino]carbonyl}propyl)-1H-pyrazole-3-carboxamide](/img/structure/B6004164.png)

![1-[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B6004170.png)

![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6004178.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6004185.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperidinecarboxamide](/img/structure/B6004214.png)